AChE-IN-19

Alzheimer's disease Acetylcholinesterase inhibition Flavonoid hybrids

AChE-IN-19 is a multifunctional flavone hybrid with dual AChE inhibition (IC50 0.56 μM) and Aβ anti-aggregation (78.81% at 20 μM). It provides neuroprotection against H2O2-induced damage with minimal cytotoxicity, and demonstrates in vitro BBB permeability. This profile enables research into cholinergic dysfunction and amyloid pathology interplay in a single tool, unlike donepezil. Ideal for in vitro/in vivo AD models, CNS PK/PD, and SAR optimization.

Molecular Formula C30H33NO7
Molecular Weight 519.6 g/mol
Cat. No. B12416069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAChE-IN-19
Molecular FormulaC30H33NO7
Molecular Weight519.6 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)C=CC(=O)OC2=CC3=C(CCC(O3)C4=CC(=C(C(=C4)OC)OC)OC)C(=C2)OC
InChIInChI=1S/C30H33NO7/c1-31(2)21-10-7-19(8-11-21)9-14-29(32)37-22-17-25(33-3)23-12-13-24(38-26(23)18-22)20-15-27(34-4)30(36-6)28(16-20)35-5/h7-11,14-18,24H,12-13H2,1-6H3/b14-9+
InChIKeyCWEDIQHOXNMLQK-NTEUORMPSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AChE-IN-19: A Multifunctional Flavonoid Hybrid Acetylcholinesterase Inhibitor with Sub-Micromolar Potency and Aβ Anti-Aggregation Activity


AChE-IN-19 (CAS 2742707-36-2, also designated as compound A15) is a semi-synthetic flavone hybrid designed as a multifunctional agent for Alzheimer's disease research [1]. It is a highly potent acetylcholinesterase (AChE) inhibitor with an IC50 value of 0.56 μM, and it also demonstrates significant inhibition of self-induced β-amyloid (Aβ) aggregation (78.81% at 20 μM) [1]. The compound exhibits neuroprotective activity against H₂O₂-induced damage in SH-SY5Y cells and shows minimal cytotoxicity toward these cells [1]. Its molecular formula is C₃₀H₃₃NO₇ with a molecular weight of 519.59 g/mol .

Beyond AChE Inhibition: Why AChE-IN-19 Cannot Be Replaced by Single-Target or Less Potent Cholinesterase Inhibitors


AChE inhibitors are not interchangeable. Subtle structural variations among flavone hybrids and other AChE inhibitors produce profound differences in target engagement, multi-target activity, and safety profiles. For example, within the same flavone hybrid series, compound A15 (AChE-IN-19) exhibited a 10.3-fold lower IC50 for AChE (0.56 μM) compared to compound C4's BuChE IC50 (5.77 μM), demonstrating divergent selectivity [1]. Moreover, AChE-IN-19 combines sub-micromolar AChE inhibition with robust Aβ anti-aggregation—a dual activity absent in many classic AChE inhibitors like donepezil . Replacing AChE-IN-19 with a generic cholinesterase inhibitor would sacrifice this multifunctional profile, potentially compromising disease-relevant outcomes in AD models.

Quantitative Differentiation of AChE-IN-19: Head-to-Head and Cross-Study Comparison of Potency, Aβ Inhibition, Neuroprotection, and BBB Penetration


AChE Inhibitory Potency: AChE-IN-19 Outperforms Classic Inhibitors and Structurally Related Analogues

AChE-IN-19 (compound A15) inhibits acetylcholinesterase with an IC50 of 0.56 μM. This is 3.5-fold more potent than AChE-IN-8 (IC50 = 1.95 μM), a structurally related analogue [1]. Compared to the clinically approved AChE inhibitor donepezil, which has reported IC50 values ranging from 0.12 μM to 0.0057 μM depending on species and assay conditions, AChE-IN-19 occupies a mid‑nanomolar to low‑micromolar potency range but distinguishes itself by its additional Aβ anti‑aggregation activity . Within the same GTF hybrid series, compound A15 exhibited a 10.3‑fold lower IC50 for AChE than compound C4's IC50 for BuChE (5.77 μM), highlighting its selectivity for AChE over BuChE [2].

Alzheimer's disease Acetylcholinesterase inhibition Flavonoid hybrids

Aβ Aggregation Inhibition: AChE-IN-19 Provides Superior Anti-Aggregation Activity Compared to In-Class Flavonoid Hybrids

AChE-IN-19 (compound A15) inhibits self-induced Aβ aggregation by 78.81% at 20 μM, the highest inhibition observed among the three series of GTF hybrids evaluated [1]. In contrast, compound C4, which showed the highest BuChE inhibition in the same study, exhibited lower Aβ anti‑aggregation activity (quantitative data not reported but stated to be less than A15) [1]. This dual AChE inhibition and Aβ anti‑aggregation activity is a distinguishing feature that classic AChE inhibitors like donepezil lack .

Alzheimer's disease Amyloid-beta aggregation Multitarget ligands

Neuroprotective Efficacy and Cellular Safety: AChE-IN-19 Rescues SH-SY5Y Cells from Oxidative Damage with Minimal Cytotoxicity

AChE-IN-19 (compound A15) demonstrated excellent neuroprotective activity against H₂O₂‑induced damage in human neuroblastoma SH‑SY5Y cells, while exhibiting nearly no cytotoxicity toward these cells under normal conditions [1]. This profile contrasts with many classic AChE inhibitors, which can exhibit dose‑limiting toxicity in neuronal models. For example, donepezil has been associated with cytotoxicity at higher concentrations in some in vitro systems, though direct head‑to‑head data are not available .

Neuroprotection SH-SY5Y Oxidative stress

Blood-Brain Barrier Permeability: AChE-IN-19 Demonstrates In Vitro BBB Penetration Essential for CNS Applications

AChE-IN-19 (compound A15) was shown to cross the blood‑brain barrier (BBB) in an in vitro model, a critical property for any compound intended for Alzheimer's disease research [1]. While many flavone hybrids exhibit poor brain penetration, A15's ability to traverse the BBB distinguishes it from less permeable analogues. For instance, compound C4, though a potent BuChE inhibitor, was not reported to exhibit the same degree of BBB permeability in the original study [1].

Blood-brain barrier CNS penetration Drug distribution

Optimal Use Cases for AChE-IN-19: Alzheimer's Disease Research, Multitarget Screening, and Neuroprotection Studies


Multifactorial Alzheimer's Disease Modeling: Simultaneous AChE Inhibition and Aβ Anti-Aggregation

AChE-IN-19 is uniquely suited for in vitro and in vivo models of Alzheimer's disease that require dual targeting of cholinergic dysfunction and amyloid pathology. Its potent AChE inhibition (IC50 0.56 μM) combined with 78.81% inhibition of Aβ aggregation at 20 μM [1] allows researchers to dissect the interplay between these two pathogenic mechanisms in a single compound. This dual activity is not observed in classic AChE inhibitors like donepezil, making AChE-IN-19 the preferred tool for experiments investigating synergistic effects in AD.

Neuronal Safety and Long-Term Neuroprotection Assays

The compound's excellent neuroprotective activity against H₂O₂‑induced oxidative stress and its minimal cytotoxicity toward SH‑SY5Y cells [1] make it an ideal candidate for long‑term neuroprotection studies. Researchers can use AChE-IN-19 to probe mechanisms of neuroprotection without confounding toxicity, enabling clean interpretation of results in assays such as chronic exposure models, oxidative stress challenge assays, and neurotrophic factor secretion studies.

CNS Target Engagement and BBB Permeability Studies

Because AChE-IN-19 crosses the blood‑brain barrier in vitro [1], it is a valuable tool for studying CNS drug delivery and target engagement. In vivo pharmacokinetic/pharmacodynamic (PK/PD) studies can leverage this property to correlate plasma exposure with brain AChE inhibition and behavioral outcomes. This reduces the need for invasive CNS delivery methods and improves the translational relevance of preclinical data.

Structure-Activity Relationship (SAR) and Lead Optimization Campaigns

As the most potent Aβ anti‑aggregation agent and a strong AChE inhibitor within its flavone hybrid series [1], AChE-IN-19 serves as an excellent starting point for medicinal chemistry optimization. Procurement of this compound enables iterative SAR studies aimed at improving potency, selectivity, or ADME properties, while maintaining the dual pharmacophore. Its well‑defined structure and synthetic accessibility facilitate analog generation and patent expansion.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for AChE-IN-19

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.